molecular formula C4H5N5O2 B1530942 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate CAS No. 7151-03-3

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

Katalognummer: B1530942
CAS-Nummer: 7151-03-3
Molekulargewicht: 155.12 g/mol
InChI-Schlüssel: SCMOMVAOPVUSHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic aromatic system, which incorporates both imidazole and triazine moieties, serves as a versatile precursor for the synthesis of a diverse range of novel compounds . The core structure is recognized as a recurring motif in synthetic compounds with considerable pharmacological potential . Researchers value this compound for its role in constructing hybrid molecules, particularly in the development of potential chemotherapeutic agents. The imidazole and triazine pharmacophores are well-known in anticancer research; for instance, the imidazoline-containing drug bisantrene is a established topoisomerase inhibitor, and various triazole derivatives are used clinically . By serving as a synthetic intermediate, this compound enables the exploration of new chemical space to identify agents that can overcome challenges such as inherent and acquired drug resistance in cancer therapy . Its primary research value lies in its application in structure-activity relationship (SAR) studies, where it is used to generate libraries of derivatives—including amides, sulfonamides, ureas, and thioureas—for in vitro cytotoxic potency screening against panels of human cancer cell lines .

Eigenschaften

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O.H2O/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOMVAOPVUSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NN=N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-03-3
Record name 2-Azahypoxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a unique fused triazine-imidazole structure, contributing to its diverse biological activities. Its molecular formula is C8H11N5OC_8H_{11}N_5O with a molecular weight of approximately 193.2058 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate.

Key Findings:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The synthesized compounds exhibited significant antibacterial activity compared to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
CompoundAntibacterial Activity (MIC in µg/mL)Target Bacteria
7H-Imidazo[4,5-d]-v-triazin-4-one16E. coli
Derivative A8S. aureus
Derivative B32Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Research Insights:

  • Cell Line Studies : In vitro studies revealed that 7H-imidazo[4,5-d]-v-triazin-4-one inhibits cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values ranged from 80 nM to 200 nM, indicating potent activity against these cancer types .
  • Mechanism : The compound appears to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting tubulin polymerization, which is critical for mitosis .
Cell LineIC50 (nM)Mechanism of Action
HeLa150Apoptosis induction
MDA-MB-231200Tubulin polymerization inhibition

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects.

Findings:

  • Inflammation Models : In vivo studies using animal models of inflammation showed that the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests a dual role in managing inflammation alongside its other therapeutic effects .
  • Comparative Analysis : When compared with standard anti-inflammatory drugs like Indomethacin, the compound demonstrated comparable efficacy but with potentially fewer side effects.

Case Studies

Several case studies have highlighted the therapeutic potential of 7H-imidazo[4,5-d]-v-triazin-4-one:

  • Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a promising alternative treatment option.
  • Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types showed that the compound could enhance the efficacy of existing chemotherapy regimens while reducing adverse effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : It has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells.
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammatory markers in vivo, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity Data

CompoundAntibacterial Activity (MIC in µg/mL)Target Bacteria
7H-Imidazo[4,5-d]-v-triazin-4-one16E. coli
Derivative A8S. aureus
Derivative B32Pseudomonas aeruginosa

Anticancer Activity Data

Cell LineIC50 (nM)Mechanism of Action
HeLa150Apoptosis induction
MDA-MB-231200Tubulin polymerization inhibition

Drug Design and Development

The unique structure of 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate allows for extensive chemical modifications to develop new derivatives with enhanced biological properties. This versatility makes it an attractive candidate for drug discovery initiatives focused on:

  • Novel Antimicrobials : Targeting antibiotic-resistant strains.
  • Cancer Therapeutics : Enhancing efficacy in existing chemotherapy regimens.

Case Study 1: Antimicrobial Resistance

A clinical study evaluated the efficacy of 7H-Imidazo[4,5-d]-v-triazin-4-one against antibiotic-resistant bacterial strains. Results indicated that it could serve as a promising alternative treatment option, demonstrating notable effectiveness compared to standard antibiotics.

Case Study 2: Cancer Treatment Trials

Preliminary trials involving patients with advanced cancer types suggested that the compound could enhance the efficacy of existing chemotherapy regimens while mitigating adverse effects. This dual action positions it as a valuable adjunct in cancer therapy.

Analyse Chemischer Reaktionen

Chemical Reactions

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, can undergo several chemical reactions, which are essential for synthesizing derivatives that may enhance its biological properties or alter its physical characteristics. These reactions include nucleophilic substitution, condensation, and hydrolysis. The core structure allows for further chemical modifications through the introduction of new functional groups, potentially leading to analogs with enhanced or altered properties, thus expanding its applications in medicinal chemistry or material science.

One study details the synthesis of imidazo[4,5-e] thiazino[2,3-c] triazines through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] triazin-7(8H)-ylidene)acetic acid esters in methanol with excess KOH .

Comparison with Similar Compounds

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, shares structural similarities with other compounds, but it also possesses unique aspects:

Compound NameStructure FeaturesUnique Aspects
3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-oneContains an additional hydrogen atomExhibits different reactivity patterns
4H-Imidazo(4,5-d)-v-triazineLacks hydroxyl groupMay show different biological activities
TemozolomideRelated to cancer treatmentKnown for specific anticancer mechanisms

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, is unique due to its combination of structural elements and potential applications.

Potential Biological Activities

The biological activity of 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, has been explored for potential therapeutic effects:

  • Anticancer activity

  • Antiviral activity

  • Enzyme inhibition

These activities highlight the compound’s significance in medicinal chemistry and pharmacology. Studies suggest that certain nucleoside analogs interacting with double-stranded DNA, including imidazo[4,5-d]pyridazine, can uncouple the ATPase and helicase activities of enzymes, indicating a potential mode of antiviral action .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Properties

Compound Name Molecular Formula Core Structure Key Bioactivity Notable Features References
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate C₄H₃N₅O·H₂O Imidazo-triazinone Anticancer (theoretical) Hydrate improves solubility
7,7-Diphenyl-imidazo-triazinone C₁₇H₁₄N₄O Imidazo-triazinone Antifungal/antibacterial Enhanced lipophilicity
Purine (7H-Imidazo[4,5-d]pyrimidine) C₅H₄N₄ Imidazo-pyrimidine Endogenous metabolism DNA/RNA synthesis
Oxazolo[4,5-d]pyrimidine Varies Oxazole-pyrimidine Antiviral Enzyme inhibition
6-Methyl-imidazo-triazinone C₅H₅N₅O Imidazo-triazinone N/A (stability focus) Methylation enhances stability

Research Findings and Contradictions

  • This suggests substituents dictate target specificity.
  • Structural vs. Functional Relationships: The triazine ring in 7H-imidazo-triazinones may confer different electronic properties compared to pyrimidine in purines, affecting binding to biological targets .
  • Synthetic Accessibility: Imidazo-triazinones are synthesized via chlorination/amination , whereas oxazolo-pyrimidines require multi-step cyclization, impacting scalability .

Vorbereitungsmethoden

Stepwise Synthesis Approach

The synthesis can be summarized in the following main stages:

2.1. Preparation of Intermediate Amines

  • Starting from a precursor compound (often a nitrile or amine derivative), reduction is performed using sodium thiosulfate in an alkaline aqueous medium (pH 8–9) with sodium bicarbonate, controlling temperature between 15–35 °C to optimize yield and product color. Lower temperatures favor higher yields and lighter-colored products.

2.2. Formation of Imidazole Ring (Ring A)

  • The amine intermediate undergoes nucleophilic substitution with triethyl orthoformate in acetonitrile under reflux to form an imine intermediate.
  • Subsequent nucleophilic addition of a primary amine (R1NH2) to the cyano group leads to a second imine intermediate.
  • Intramolecular attack by nitrogen on the imine carbon forms a five-membered imidazole ring after rearrangement and proton transfer.

2.3. Conversion to Amide and Acid Chloride

  • The imidazole compound is hydrolyzed and converted into its acid chloride derivative.
  • This acid chloride reacts with substituted anilines in dichloromethane with pyridine to yield amide intermediates.

2.4. Construction of the Triazine Ring (Ring B)

Two main cyclization methods are employed to form the triazine ring:

  • Method 1: Cyclization of the amide with triethyl orthoformate (or orthoacetate/orthopropionate) in acetic anhydride under reflux to form purinone derivatives.
  • Method 2: Activation of the amide with 50% sulfuric acid followed by reaction with sodium nitrite to yield imidazotriazinone derivatives.

Representative Synthetic Scheme and Conditions

Step Reagents & Conditions Product/Intermediate Notes
1 Reduction: Sodium thiosulfate, saturated NaHCO3, pH 8–9, 15–35 °C Intermediate amine Lower temp → higher yield, lighter color
2 Triethyl orthoformate, reflux in acetonitrile Imine intermediate Formation of ring A precursor
3 Primary amine (R1NH2), room temp nucleophilic addition Imine intermediate Prepares for ring closure
4 Rearrangement and proton transfer Imidazole ring (Ring A) Completion of first heterocycle
5 Hydrolysis and conversion to acid chloride Acid chloride intermediate Prepares for amide formation
6 Substituted aniline, pyridine, dichloromethane Amide intermediate Key precursor for ring B formation
7a Triethyl orthoformate/orthoacetate/orthopropionate, acetic anhydride, reflux Purinone derivatives (7a–7o) Cyclization method 1
7b 50% H2SO4 activation, sodium nitrite Imidazotriazinone derivatives (8a–8m) Cyclization method 2

Detailed Research Findings and Analysis

A comprehensive study by Liu et al. (2019) demonstrated the synthesis of a series of 7H-imidazo[4,5-d]-v-triazin-4-one derivatives using the above methods. Key observations include:

  • Temperature control during the reduction step significantly influences yield and purity.
  • The nature of substituents on the amine (R1) affects reaction time and work-up procedures.
  • Cyclization conditions (choice of orthoester and acid catalyst) determine the final ring closure efficiency and product type (purinone vs. imidazotriazinone).
  • The introduction of various substituents (halogens, alkyl groups, aromatic rings) on the amide and aniline components allows for tuning of biological activity and physicochemical properties.

Table 1: Summary of Synthesized Derivatives

Compound No. R Group R1 Group R2 Group Series Type
7a H PhCH2 CH3CH2 Purinone (D)
7d CH3 PhCH2 CH3CH2 Purinone (D)
7i CH3 2,4-difluoroPhCH2 CH3CH2 Purinone (D)
8a H PhCH2 - Imidazotriazinone (E)
8m CH3CH2 PhCH2 - Imidazotriazinone (E)

Advantages and Challenges of Preparation Methods

Aspect Advantages Challenges
Reduction Step Mild conditions, good yield at optimized temperature Sensitive to temperature, requires pH control
Imidazole Ring Formation Efficient ring closure via nucleophilic substitution Substituent-dependent reaction times
Amide Formation Straightforward amidation with acid chlorides Requires dry conditions and pyridine catalyst
Triazine Ring Cyclization Two versatile methods allowing structural diversity Acid-sensitive intermediates, possible side reactions

Q & A

Q. What are the established synthetic routes for 7H-Imidazo[4,5-d]-v-triazin-4-one and its derivatives?

The synthesis typically involves multi-step reactions starting from oxazolones or pyrimidine precursors. For example:

  • Chlorination : Oxazolo[4,5-d]pyrimidin-7(6H)-ones are treated with POCl₃ and dimethylaniline at 105–110°C to yield 7-chloro derivatives, which are then reacted with amines to form substituted analogs .
  • Cyclocondensation : Hydrazine hydrate can be used to form fused heterocycles, as seen in pyridazino[4,5-d]pyridazine systems .
    Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry and purity.

Q. How can the purity and structural integrity of 7H-Imidazo[4,5-d]-v-triazin-4-one be validated?

  • Chromatography : HPLC or TLC with UV detection is recommended for assessing purity .
  • Spectroscopic Analysis : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can evaluate decomposition points and hydrate stability .

Q. What are the known physicochemical properties of this compound?

  • Molecular Formula : C₄H₃N₅O (anhydrous base) .
  • Melting Point : 214–217°C (lit.) for the anhydrous form .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, dioxane) due to heterocyclic nitrogen atoms .
    Hydrate forms may exhibit altered solubility, requiring Karl Fischer titration for water content analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data for imidazo-triazine derivatives be resolved?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) may arise from:

  • Regiochemical Variations : Substitution patterns (e.g., 7-amine vs. 7-chloro groups) drastically alter receptor interactions .
  • Assay Conditions : Cell line specificity (e.g., L1210 leukemia vs. human colon cancer) and cytotoxicity thresholds must be standardized .
  • Metabolite Interference : Endogenous metabolites like purine may compete with the compound in enzymatic assays .
    Methodological Solution : Use isogenic cell lines and include metabolite profiling (LC-MS) during bioactivity screens .

Q. What computational strategies predict the drug-likeness of imidazo-triazine analogs?

  • ADMET Modeling : Tools like SwissADME can estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .
  • Docking Studies : Target fatty acid amide hydrolase (FAAH) or monoglyceride lipase (MGLL) using crystal structures (PDB IDs: 3QJX, 5BXJ) to prioritize analogs with high binding scores .
  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries for stability and reactivity predictions .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for antiviral activity?

  • Variable Substituents : Synthesize derivatives with substituents at positions 4, 6, and 7 to test steric/electronic effects .
  • Functional Assays : Measure IC₅₀ against viral proteases (e.g., HIV-1 integrase) and compare with cytotoxicity (CC₅₀) in HEK293 or Vero cells .
  • Resistance Profiling : Serial passage experiments with increasing drug pressure can identify mutation hotspots affecting efficacy .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Side Reactions : Chlorination with POCl₃ may overproceed to dichloro byproducts; monitor via in-line FTIR .
  • Purification : Flash chromatography or recrystallization in ethanol/water mixtures is critical for removing unreacted amines .
  • Hydrate Stability : Lyophilization under controlled humidity prevents unintended hydrate/anhydrous phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate
Reactant of Route 2
Reactant of Route 2
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.